molecular formula C20H15FN2O5 B12177224 1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one

1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one

Cat. No.: B12177224
M. Wt: 382.3 g/mol
InChI Key: CWAGBFPSOKFDJD-UHFFFAOYSA-N
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Description

1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one is a complex organic compound that combines the structural features of chromen, imidazolidin, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one typically involves multiple steps. One common route starts with the preparation of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxyacetic acid. This intermediate is then reacted with imidazolidin-2-one under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)imidazolidin-2-one is unique due to its combination of chromen, imidazolidin, and fluorophenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H15FN2O5

Molecular Weight

382.3 g/mol

IUPAC Name

1-[2-[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxyacetyl]imidazolidin-2-one

InChI

InChI=1S/C20H15FN2O5/c21-14-4-1-12(2-5-14)16-9-13-3-6-15(10-17(13)28-19(16)25)27-11-18(24)23-8-7-22-20(23)26/h1-6,9-10H,7-8,11H2,(H,22,26)

InChI Key

CWAGBFPSOKFDJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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